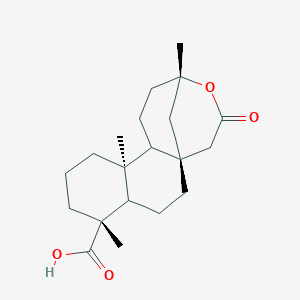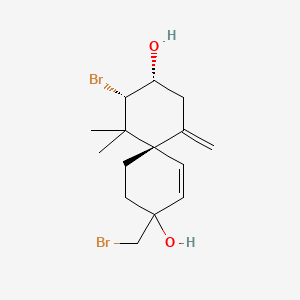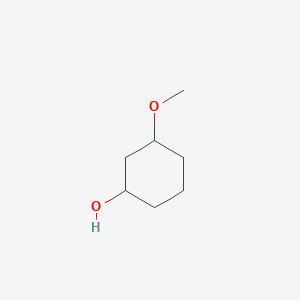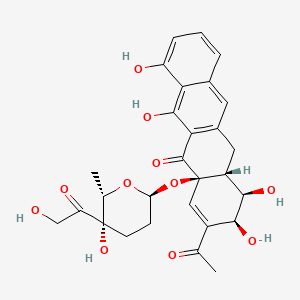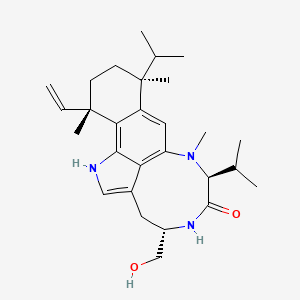
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, also known as FPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPOP is a fluorinated derivative of uracil, a nucleobase found in RNA, and has been shown to have a variety of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with amino acid residues in proteins, resulting in modifications that can be detected using mass spectrometry.
Biochemical and Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to have a variety of interesting biochemical and physiological effects. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been shown to induce DNA damage and cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can provide valuable information about protein structure and function. However, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can also be difficult to work with, as it is sensitive to light and can degrade over time.
将来の方向性
There are many potential future directions for research involving 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-. For example, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the interactions between proteins and other biomolecules in greater detail. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could also be used to develop new drugs for the treatment of cancer and other diseases. Additionally, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- could be used to study the effects of oxidative stress on cells and tissues.
合成法
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can be synthesized using a variety of methods, but the most common approach involves the reaction of uracil with trifluoroacetic anhydride and 2-oxopropylamine. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)-, which can be purified using standard chromatography techniques. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has been used in a variety of scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- to modify specific amino acid residues in proteins, which can then be detected using mass spectrometry. This technique can provide valuable information about protein structure and function. 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has also been used in structural biology to study the interactions between proteins and other biomolecules.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves the condensation of 5-fluoro-3-oxopentanoic acid with urea followed by cyclization to form the pyrimidinedione ring.", "Starting Materials": [ "5-fluoro-3-oxopentanoic acid", "Urea", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-3-oxopentanoic acid (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.0 g). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the mixture to room temperature and add methanol (10 mL). Filter the precipitate and wash with methanol.", "Step 3: Dissolve the obtained product in ethanol (10 mL) and add urea (1.0 g). Heat the mixture at 100°C for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash with ethanol and dry in vacuum to obtain the final product." ] } | |
CAS番号 |
56058-99-2 |
製品名 |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- |
分子式 |
C7H7FN2O3 |
分子量 |
186.14 g/mol |
IUPAC名 |
5-fluoro-3-propanoyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-6(12)4(8)3-9-7(10)13/h3H,2H2,1H3,(H,9,13) |
InChIキー |
NALBVYNGIWXLJJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
正規SMILES |
CCC(=O)N1C(=O)C(=CNC1=O)F |
その他のCAS番号 |
75410-16-1 |
同義語 |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
![Di-Tert-Butyl {iminobis[(2s,3s)-3-Hydroxy-1-Phenylbutane-4,2-Diyl]}biscarbamate](/img/structure/B1200568.png)

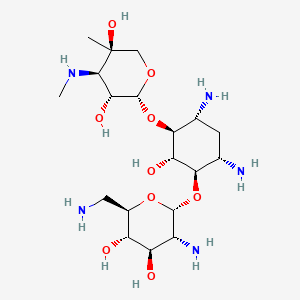
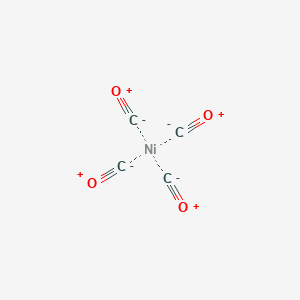
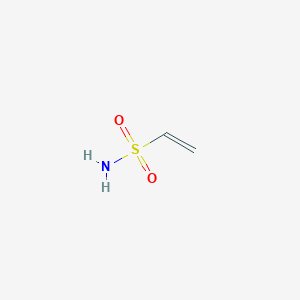
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
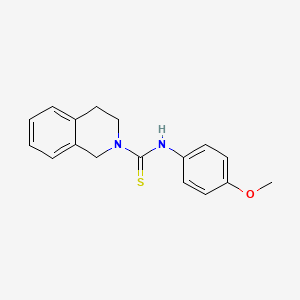
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)
